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Compound of Interest

Compound Name:

ethyl 5-amino-1-(4-

bromophenyl)-1H-pyrazole-4-

carboxylate

Cat. No.: B154567 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 5-Amino-1-(4-
bromophenyl)-1H-pyrazole-4-carboxylate

Executive Summary
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound of

significant interest in modern chemical and pharmaceutical research. Its unique molecular

architecture, featuring a pyrazole core, a bromophenyl substituent, and an amino group, makes

it a versatile building block for the synthesis of novel therapeutic agents, particularly in the

development of anti-inflammatory, anti-cancer, and analgesic drugs.[1] This guide serves as a

comprehensive technical resource for researchers, scientists, and drug development

professionals, detailing the core physical and spectroscopic properties of this compound. By

providing not only the data but also the underlying principles and experimental methodologies,

this document aims to equip scientists with the necessary knowledge for its effective handling,

characterization, and application in a research setting.

Molecular Identity and Structure
The functionality and reactivity of a compound are dictated by its structure. Understanding the

precise arrangement of atoms and functional groups is the first step in any rigorous scientific

investigation.
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Chemical Structure
The molecule consists of a central pyrazole ring substituted at various positions. The N1

position of the pyrazole is attached to a 4-bromophenyl group, which is known to modulate

biological activity through halogen bonding and steric interactions.[1] The C4 position bears an

ethyl carboxylate group, a common ester moiety, while the C5 position is substituted with a

primary amino group, which can act as a key hydrogen bond donor.

Key Identifiers
For unambiguous identification and sourcing, the following identifiers are critical.

Property Value

IUPAC Name
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-

4-carboxylate

Synonyms
5-Amino-1-(4-bromo-phenyl)-1H-pyrazole-4-

carboxylic acid ethyl ester[1][2]

CAS Number 138907-71-8[1][2][3]

Molecular Formula C₁₂H₁₂BrN₃O₂[1][2][3]

Molecular Weight 310.15 g/mol [1][2][3]

Appearance Off-white solid[1]

Fundamental Physical Properties
The physical properties of a compound are paramount for its practical application, influencing

everything from storage conditions and solvent selection to its behavior in biological systems.

Tabulated Physical Data
The following table summarizes the key experimentally determined physical properties. It is

crucial to note that values such as melting point can vary slightly based on the purity of the

sample and the method of determination.
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Property Value Source(s)

Melting Point 136 - 138 °C [1]

120 - 122 °C (from Methanol) [3]

Boiling Point 423.6 °C at 760 mmHg [3][4]

Density 1.57 g/cm³ [3][4]

Flash Point 210 °C [3][4]

Refractive Index 1.645 [3][4]

Vapor Pressure 2.2 x 10⁻⁷ mmHg at 25 °C [3][4]

Discussion of Property Discrepancies
The observed variance in the melting point (136-138 °C vs. 120-122 °C) is a noteworthy point.

Such discrepancies can arise from several factors:

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each

with a distinct melting point.

Purity: The presence of residual solvents or synthetic impurities can depress and broaden

the melting range. The lower value was specifically noted to be from a sample recrystallized

from methanol, suggesting a potential solvate or a different crystal form.[3]

Measurement Technique: Differences in heating rate or apparatus calibration can lead to

variations.

Therefore, researchers should consider the reported melting point as a range and confirm the

identity of the material using spectroscopic methods.

Solubility Profile
While quantitative solubility data is not widely published, the compound is described as having

"favorable solubility and stability under various conditions" for laboratory use.[1] Based on its

structure, which contains both polar (amino, ester) and non-polar (bromophenyl) regions, it is

expected to be soluble in moderately polar organic solvents such as dichloromethane, ethyl
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acetate, and acetone. Its solubility in protic solvents like ethanol and methanol is likely, and it is

expected to be poorly soluble in water and non-polar solvents like hexanes.

Spectroscopic Characterization for Structural
Elucidation
Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. For a

novel or synthesized compound, a combination of mass spectrometry, infrared spectroscopy,

and nuclear magnetic resonance is the standard for rigorous characterization.

Mass Spectrometry (MS)
Causality and Expertise: Mass spectrometry is the definitive technique for confirming the

molecular weight of a compound. For halogenated compounds, it offers a unique diagnostic

feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7%

and 49.3%, respectively).[5] Consequently, any molecular ion or fragment containing a single

bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units,

with nearly equal intensity (a 1:1 ratio).[5][6] This signature is a powerful tool for confirming the

presence of bromine in the structure.

Expected Spectrum:

Molecular Ion (M⁺): A doublet of peaks will be observed at m/z 310 and m/z 312,

corresponding to [C₁₂H₁₂⁷⁹BrN₃O₂]⁺ and [C₁₂H₁₂⁸¹BrN₃O₂]⁺. The near 1:1 intensity ratio of

these peaks is the key confirmation.

Fragmentation: Common fragmentation patterns may include the loss of the ethoxy group (-

OC₂H₅, 45 Da) or the entire ester group (-COOC₂H₅, 73 Da).
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Sample Preparation

MS Analysis

Data Output

Dissolve sample in
suitable solvent (e.g., MeOH/DCM)

Inject into LC or
Direct Infusion

Electrospray Ionization (ESI)
Generates [M+H]⁺

Mass Analyzer
(e.g., Quadrupole, TOF)

Detector

Mass Spectrum Displayed

Diagnostic Peaks:
- m/z 310 (⁷⁹Br)
- m/z 312 (⁸¹Br)

(Ratio ≈ 1:1)

Click to download full resolution via product page

Workflow for ESI-MS analysis of the target compound.

Infrared (IR) Spectroscopy
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Causality and Expertise: IR spectroscopy is a rapid and reliable method for identifying the

functional groups present in a molecule. Each functional group absorbs infrared radiation at a

characteristic frequency, causing its bonds to stretch or bend. A quick IR scan can confirm the

presence of the key amino (-NH₂) and ester (-C=O) groups.

Expected Characteristic Absorption Bands:

Functional Group Vibration Type
Expected Wavenumber
(cm⁻¹)

Amine (N-H)
Symmetric & Asymmetric

Stretch
3450 - 3300 (two bands)

Aromatic C-H Stretch 3100 - 3000

Aliphatic C-H Stretch 3000 - 2850

Ester (C=O) Stretch ~1700 - 1680

Aromatic C=C Stretch 1600 - 1450

Pyrazole C=N Stretch ~1620 - 1580

C-O Stretch 1300 - 1150

C-Br Stretch 680 - 515

Note: The carbonyl (C=O) stretch may be at a lower wavenumber due to conjugation with the

pyrazole ring and potential intramolecular hydrogen bonding with the adjacent amino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality and Expertise: NMR is the most powerful tool for elucidating the precise carbon-

hydrogen framework of an organic molecule. ¹H NMR provides information about the number of

different types of protons, their electronic environment, and their proximity to other protons. ¹³C

NMR provides a count of the unique carbon atoms in the molecule.

Predicted ¹H NMR Spectrum (in DMSO-d₆):
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~1.3 ppm (triplet, 3H): The methyl protons (-CH₃) of the ethyl ester group, split into a triplet

by the adjacent methylene group.

~4.2 ppm (quartet, 2H): The methylene protons (-CH₂-) of the ethyl ester group, split into a

quartet by the adjacent methyl group.

~6.5-7.0 ppm (broad singlet, 2H): The protons of the primary amino group (-NH₂). The

broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange.

~7.6-7.8 ppm (multiplet, 4H): The four protons on the bromophenyl ring. Due to the

symmetry, they will likely appear as an AA'BB' system, which often resembles two doublets.

~7.9 ppm (singlet, 1H): The single proton on the C3 position of the pyrazole ring.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

~14 ppm: Ethyl group -CH₃ carbon.

~59 ppm: Ethyl group -OCH₂- carbon.

~90-100 ppm: Pyrazole C4 carbon (attached to the ester).

~120-135 ppm: The six carbons of the bromophenyl ring (four signals expected due to

symmetry).

~140-155 ppm: The C3 and C5 carbons of the pyrazole ring.

~165 ppm: The carbonyl carbon (-C=O) of the ester group.
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Sample Preparation

NMR Acquisition

Data Processing

Weigh ~5-10 mg
of compound

Dissolve in ~0.7 mL
of deuterated solvent

(e.g., DMSO-d₆)

Transfer to
NMR tube

Insert sample
into spectrometer

Lock, Tune, Shim

Acquire FID
(¹H and ¹³C)

Fourier Transform (FID -> Spectrum)

Phase & Baseline
Correction

Integration & Peak Picking

Click to download full resolution via product page

General workflow for NMR sample preparation and analysis.
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Experimental Methodologies
The trustworthiness of data relies on robust and reproducible experimental protocols. The

following are standardized, self-validating procedures for determining the properties discussed.

Protocol for Melting Point Determination
Sample Preparation: Place a small amount of the finely powdered, dry compound into a

capillary tube, sealed at one end, to a height of 2-3 mm.

Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.

Measurement: Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the

expected melting point.

Refined Measurement: Once within 20 °C of the expected melting point, reduce the ramp

rate to 1-2 °C/min to ensure thermal equilibrium.

Recording: Record the temperature at which the first drop of liquid appears and the

temperature at which the entire sample becomes a clear liquid. This range is the melting

point.

Protocol for Electrospray Ionization Mass Spectrometry
(ESI-MS)

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable

solvent like methanol or acetonitrile.

Instrumentation: Set up the mass spectrometer in positive ion ESI mode. Common

parameters include a capillary voltage of ~3.5 kV and a source temperature of ~120 °C.[7]

Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10

µL/min) using a syringe pump.

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

Analysis: Identify the [M+H]⁺ ion peaks at m/z 311 and 313 (since ESI often adds a proton).

Confirm their ~1:1 intensity ratio.
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Protocol for Attenuated Total Reflectance (ATR) FTIR
Spectroscopy

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean.

Perform a background scan to capture the spectrum of the ambient environment, which will

be subtracted from the sample spectrum.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact

between the sample and the crystal.

Spectrum Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). Co-

add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Analysis: Identify the characteristic absorption peaks and compare them to the

expected values for the compound's functional groups.

Conclusion
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate is an off-white solid with a

melting point in the range of 120-138 °C.[1][3] Its molecular formula (C₁₂H₁₂BrN₃O₂) and weight

(310.15 g/mol ) are best confirmed by mass spectrometry, which will display a characteristic

isotopic doublet at m/z 310/312 due to the presence of a bromine atom.[1][6] The presence of

its key functional groups—amine, ester, and pyrazole ring—can be readily verified using IR

spectroscopy. Finally, the complete and unambiguous structural elucidation is achieved through

¹H and ¹³C NMR spectroscopy, which maps the unique proton and carbon environments within

the molecule. A thorough understanding and application of these physicochemical properties

and analytical techniques are essential for any researcher utilizing this valuable compound in

drug discovery and development.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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